molecular formula C21H20F2N2O4 B2493300 N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898412-13-0

N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2493300
CAS RN: 898412-13-0
M. Wt: 402.398
InChI Key: JECXUEIONFGFFL-UHFFFAOYSA-N
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Description

The research interest in compounds with complex structures, such as "N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide," often stems from their potential applications in medicinal chemistry and materials science. These compounds' intricate molecular architecture allows for a wide range of chemical reactions and interactions, making them valuable for various applications.

Synthesis Analysis

While specific synthesis details for the compound are not available, research on similar compounds provides a glimpse into possible synthetic routes. For example, the study by Mehta et al. (2019) details the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, highlighting the importance of physicochemical and spectral characteristics in confirming chemical structures [Mehta et al., 2019].

Molecular Structure Analysis

DFT and experimental investigations, such as the one conducted by El-Azab et al. (2016), offer insights into the vibrational spectroscopy of similar compounds. These studies help in understanding the molecular electrostatic potential and the impact of molecular structure on the compounds' properties [El-Azab et al., 2016].

Chemical Reactions and Properties

Compounds with similar structures often exhibit a variety of chemical reactions, including cyclization and interaction with bases, as shown in the work by Sirakanyan et al. (2015), which explores the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases [Sirakanyan et al., 2015].

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the application potential of these compounds. However, specific studies on the physical properties of "this compound" were not found in the search results.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting the behavior of these compounds in various environments and applications. Studies like the synthesis and evaluation of N-heterocyclic compounds by Rao and Reddy (1994) provide insight into the antihistaminic activity and structural-electronic feature correlations of similar molecules [Rao & Reddy, 1994].

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4/c1-2-28-11-10-25-9-8-15-16(21(25)27)4-3-5-19(15)29-13-20(26)24-18-7-6-14(22)12-17(18)23/h3-9,12H,2,10-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXUEIONFGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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